molecular formula C10H10ClNO5S B2824530 2-{[2-(2-Chloroanilino)-2-oxoethyl]sulfonyl}acetic acid CAS No. 344267-76-1

2-{[2-(2-Chloroanilino)-2-oxoethyl]sulfonyl}acetic acid

Cat. No.: B2824530
CAS No.: 344267-76-1
M. Wt: 291.7
InChI Key: ZODHOYAGMHGIRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[2-(2-Chloroanilino)-2-oxoethyl]sulfonyl}acetic acid is a synthetic organic compound characterized by a sulfonyl group bridging two acetic acid moieties, with one arm substituted by a 2-chloroanilino group. Its molecular formula is C₁₀H₁₁ClN₂O₅S, and it has a molecular weight of 314.73 g/mol (calculated from ). The sulfonyl group (-SO₂-) imparts strong electron-withdrawing properties, influencing reactivity and solubility. This compound is structurally related to sulfonamide derivatives, which are often explored for pharmacological applications such as enzyme inhibition or antimicrobial activity .

Properties

IUPAC Name

2-[2-(2-chloroanilino)-2-oxoethyl]sulfonylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO5S/c11-7-3-1-2-4-8(7)12-9(13)5-18(16,17)6-10(14)15/h1-4H,5-6H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZODHOYAGMHGIRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CS(=O)(=O)CC(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-{[2-(2-Chloroanilino)-2-oxoethyl]sulfonyl}acetic acid, with the molecular formula C10H10ClNO5S, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Weight : 259.71 g/mol
  • CAS Number : 338421-17-3
  • Structural Formula :
C10H10ClNO5S\text{C}_{10}\text{H}_{10}\text{Cl}\text{N}\text{O}_{5}\text{S}

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The chloroaniline group may interact with specific enzymes, potentially inhibiting their activity.
  • Binding Affinity Modulation : The oxoethyl and sulfonyl groups could influence the compound's binding affinity to various biological targets.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, possibly through disruption of bacterial cell membranes or interference with metabolic pathways.

Antimicrobial Properties

Research indicates that compounds similar to this compound possess notable antimicrobial activities. For instance, acetic acid has demonstrated effectiveness against biofilm-forming pathogens in burn wounds, suggesting that derivatives may exhibit similar properties .

Case Studies and Research Findings

  • Antibacterial Activity : A study on acetic acid's effects on burn wound pathogens showed that it inhibited growth at concentrations as low as 0.16% and effectively eradicated mature biofilms after three hours of exposure .
  • Therapeutic Applications : Ongoing research is exploring the potential of this compound in drug development, particularly for targeting resistant bacterial strains and cancer cells.

Data Table: Comparative Analysis of Related Compounds

Compound NameCAS NumberMolecular WeightBiological Activity
This compound338421-17-3259.71 g/molAntimicrobial, anticancer potential
2-{[2-(2-Chloroanilino)-2-oxoethyl]-sulfinyl}acetic acid344267-33-0259.71 g/molSimilar antimicrobial properties
Acetic Acid64-19-760.05 g/molAntibacterial against biofilms

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Anilino Ring

Chlorine Substitution Patterns
  • 3,4-Dichloroanilino Derivative: Compound: 2-{[2-(3,4-Dichloroanilino)-2-oxoethyl]sulfanyl}acetic acid Molecular Formula: C₁₀H₉Cl₂NO₃S Molecular Weight: 294.16 g/mol Key Differences: The addition of a second chlorine atom at the 3-position increases steric hindrance and lipophilicity compared to the 2-chloro derivative. This may enhance membrane permeability but reduce aqueous solubility .
Non-Chlorinated Analogues

Functional Group Modifications

Sulfonyl vs. Sulfanyl Linkages
  • Sulfonyl Group (Target Compound) :

    • The sulfonyl group (-SO₂-) increases acidity (pKa ~3–4) and enhances hydrogen-bonding capacity, favoring interactions with biological targets like proteases .
  • Sulfanyl Group (Analogues): Example: 2-{[2-(3,4-Dichloroanilino)-2-oxoethyl]sulfanyl}acetic acid The thioether (-S-) linkage reduces electron withdrawal, lowering acidity (pKa ~4–5) and altering metabolic stability .
Benzimidazole Hybrids
  • Example: [2-(1H-Benzimidazol-2-ylamino)-2-oxoethyl]amino]acetic acid Molecular Formula: C₁₀H₁₁N₃O₃ Key Differences: Incorporation of a benzimidazole ring introduces planar aromaticity, which may enhance DNA intercalation or kinase inhibition, diverging from the sulfonamide’s typical applications .

Pharmacologically Relevant Analogues

Aceclofenac
  • Compound: 2-[2-[2-(2,6-Dichloroanilino)phenyl]acetyl]oxyacetic acid
  • Molecular Formula: C₁₆H₁₃Cl₂NO₄
  • Molecular Weight : 354.2 g/mol

Structural and Property Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups
Target Compound C₁₀H₁₁ClN₂O₅S 314.73 2-Chloroanilino Sulfonyl, Acetic Acid
3,4-Dichloroanilino Sulfanyl Analog C₁₀H₉Cl₂NO₃S 294.16 3,4-Dichloroanilino Sulfanyl, Acetic Acid
2,4-Dichlorobenzyl Sulfanyl Analog C₁₁H₁₁Cl₂NO₃S 308.18 2,4-Dichlorobenzyl Sulfanyl, Acetic Acid
Aceclofenac C₁₆H₁₃Cl₂NO₄ 354.20 2,6-Dichloroanilino, Acetyloxy Acetic Acid, Ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.